N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]butanamide
Description
"N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]butanamide" is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core fused with a substituted phenyl group and a butanamide side chain. The thienopyrazole scaffold is notable for its electron-rich aromatic system, which may contribute to interactions with biological targets such as enzymes or receptors. The butanamide moiety at position 3 adds hydrogen-bonding capacity, which could enhance solubility or target engagement.
Properties
IUPAC Name |
N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c1-4-5-16(21)18-17-13-9-22-10-14(13)19-20(17)15-7-6-11(2)8-12(15)3/h6-8H,4-5,9-10H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXZKZQZEDCIFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C2CSCC2=NN1C3=C(C=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]butanamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thieno and pyrazole precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise ratios. The reaction mixture is then subjected to rigorous purification processes, including crystallization and chromatography, to isolate the target compound. The use of automated systems and advanced analytical techniques ensures consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]butanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This includes nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]butanamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or chemical effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared here to three structurally related analogs (compounds m , n , and o ) reported in Pharmacopeial Forum (2017) . These analogs share a hexanamide backbone but differ significantly in stereochemistry, substituents, and functional groups.
Structural and Functional Differences
| Compound | Core Structure | Key Substituents | Stereochemistry |
|---|---|---|---|
| Target | Thieno[3,4-c]pyrazole | 2-(2,4-dimethylphenyl); 3-butanamide | Not explicitly specified |
| m | Hexanamide backbone | 2-(2,6-dimethylphenoxy)acetamido; 3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl] | (R)-configuration at amide; (2S,4S,5S) backbone |
| n | Hexanamide backbone | Same as m | (S)-configuration at amide; (2R,4R,5S) backbone |
| o | Hexanamide backbone | Same as m | (S)-configuration at amide; (2R,4S,5S) backbone |
In contrast, compounds m, n, and o feature a flexible hexanamide backbone with phenyl groups, which may allow conformational adaptability for target binding .
The tetrahydro-pyrimidinyl moiety in m/n/o introduces an additional hydrogen-bond donor/acceptor (2-oxo group), absent in the target. This could enhance interactions with polar residues in enzymes or receptors .
Stereochemistry :
- The target compound’s stereochemical configuration is unspecified, whereas m , n , and o exhibit defined (R/S) configurations at critical positions. For example, m and n differ in backbone stereochemistry (4S vs. 4R), which may drastically alter their biological activity or pharmacokinetic profiles .
Physicochemical and Pharmacological Implications
- Solubility : The hydroxy group in m /n /o (absent in the target) may improve aqueous solubility, whereas the target’s lipophilic dimethylphenyl group could enhance membrane permeability.
- Metabolic Stability: The tetrahydro-pyrimidinyl group in m/n/o might be susceptible to oxidation, whereas the thienopyrazole core in the target could resist metabolic degradation due to aromatic stabilization.
- Target Selectivity: The rigid thienopyrazole scaffold may favor interactions with flat binding sites (e.g., ATP pockets in kinases), while the flexible hexanamide analogs could target deeper or more complex binding cavities .
Research Findings and Limitations
While direct pharmacological data for the target compound are unavailable, structural comparisons suggest trade-offs between rigidity/flexibility, solubility, and metabolic stability. Compounds m , n , and o exemplify how stereochemical variations and functional group additions can fine-tune drug-like properties. However, the absence of bioactivity data for the target limits conclusive comparisons. Further studies are needed to evaluate its potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, toxicity) parameters relative to analogs.
Biological Activity
N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]butanamide is a complex organic compound with potential biological activities owing to its unique structural properties. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole core fused with a butanamide side chain and a 2,4-dimethylphenyl substituent. This structural arrangement enhances its lipophilicity and may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 315.4 g/mol |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 4 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cancer Cell Proliferation : Preliminary studies indicate that this compound exhibits significant antiproliferative activity against various cancer cell lines. The IC50 values suggest potent cytotoxicity, particularly in acute lymphoblastic leukemia (ALL) cells.
- Interaction with Protein Targets : The compound may interact with key proteins involved in cell cycle regulation and apoptosis. For instance, it has been suggested that similar compounds inhibit MDM2, a negative regulator of the p53 tumor suppressor protein, leading to the activation of p53 pathways and subsequent apoptosis in cancer cells.
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in cancer therapy:
- Study on Antiproliferative Activity : A study reported that this compound demonstrated an IC50 value of approximately 0.3 μM against ALL cell lines. This indicates a strong capacity to inhibit cell growth compared to other analogs with higher IC50 values (up to 7.5 μM) .
- Mechanistic Insights : The compound's ability to induce apoptosis was corroborated by colony formation assays showing significant reductions in colony number and size in treated cells compared to controls. These results suggest that the compound effectively disrupts cancer cell proliferation .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other pyrazole derivatives:
| Compound Name | IC50 (μM) | Target Action |
|---|---|---|
| This compound | 0.3 | Apoptosis induction in ALL cells |
| MX69 | 7.5 | Dual MDM2/XIAP inhibition |
| Compound 14 | 0.3 | Enhanced anticancer activity |
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]butanamide, and how can reaction conditions be optimized?
- Synthesis Steps :
Core Construction : Begin with cyclization of thiophene derivatives to form the thieno[3,4-c]pyrazole core .
Functionalization : Introduce the 2,4-dimethylphenyl group via nucleophilic substitution or Suzuki coupling .
Amide Coupling : Attach the butanamide moiety using coupling agents like EDCI or DCC in anhydrous solvents (e.g., DMF) .
- Optimization :
- Temperature : Maintain 60–80°C during cyclization to avoid side products .
- Catalysts : Use Pd(PPh₃)₄ for cross-coupling reactions to improve yield .
- Purification : Employ column chromatography or recrystallization (e.g., ethanol/water) for ≥95% purity .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
- Structural Confirmation :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., dimethylphenyl protons at δ 2.2–2.5 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ peak at m/z 409) .
- Purity Analysis :
- HPLC : Use C18 columns with acetonitrile/water gradients; target ≥98% purity .
- Melting Point : Compare observed values (e.g., 180–185°C) with literature to assess crystallinity .
Advanced Research Questions
Q. How do substituent modifications (e.g., dimethylphenyl vs. nitrophenyl) influence the compound’s biological activity?
- Case Study :
- Dimethylphenyl : Enhances lipophilicity, improving cell membrane permeability (logP ~3.5) .
- Nitrophenyl : Introduces electron-withdrawing effects, altering binding affinity to targets like kinases (IC50 shifts from 10 µM to 2 µM) .
- Methodology :
- SAR Studies : Synthesize analogs with systematic substituent variations and test against enzyme panels .
- Computational Docking : Use AutoDock Vina to predict binding modes with targets like COX-2 .
Q. How can researchers resolve contradictory data in reported biological activities (e.g., anticancer vs. anti-inflammatory effects)?
- Root Causes :
- Assay Variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or incubation times .
- Concentration Dependence : Biphasic responses (e.g., pro-apoptotic at 10 µM vs. necrotic at 50 µM) .
- Resolution Strategies :
- Orthogonal Assays : Validate results using multiple methods (e.g., MTT assay + flow cytometry) .
- Dose-Response Curves : Generate EC50/IC50 values across 5–6 concentrations to identify optimal activity windows .
Q. What experimental approaches are recommended for studying the compound’s stability under physiological conditions?
- Stability Profiling :
- pH Studies : Incubate in buffers (pH 2–9) and monitor degradation via HPLC at 37°C over 24 hours .
- Metabolic Stability : Use liver microsomes (human/rat) to quantify half-life (t₁/₂) and identify metabolites via LC-MS/MS .
- Light/Temperature Sensitivity :
- Store at –20°C in amber vials; avoid repeated freeze-thaw cycles to prevent dimerization .
Methodological Recommendations
- For Contradictory Data : Use orthogonal assays (e.g., SPR for binding affinity + cellular assays for functional activity) .
- For SAR Optimization : Combine high-throughput screening with QSAR modeling to prioritize analogs .
- For Stability Testing : Include accelerated stability studies (40°C/75% RH for 1 month) to predict shelf life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
